molecular formula C19H25NO4 B5292126 [2-(3,4-DIMETHOXYPHENYL)ETHYL][(3,4-DIMETHOXYPHENYL)METHYL]AMINE

[2-(3,4-DIMETHOXYPHENYL)ETHYL][(3,4-DIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B5292126
M. Wt: 331.4 g/mol
InChI Key: TWNILEJSESZZDB-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethyl and a methyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine, followed by reduction to yield the desired amine . Another method includes the multi-step synthesis starting from vanillin, which involves the formation of 3,4-dimethoxycinnamic acid, followed by reduction to 3,4-dimethoxyphenylpropionic acid, and finally conversion to the target amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenethylamines.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to various physiological effects . The molecular targets include monoamine oxidase A and B, which are key enzymes in the metabolism of neurotransmitters.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(3,4-Dimethoxyphenyl)ethyl][(3,4-Dimethoxyphenyl)methyl]amine lies in its dual 3,4-dimethoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-21-16-7-5-14(11-18(16)23-3)9-10-20-13-15-6-8-17(22-2)19(12-15)24-4/h5-8,11-12,20H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNILEJSESZZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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